molecular formula C6H9F3O2 B1465145 Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate CAS No. 1188911-72-9

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Cat. No. B1465145
M. Wt: 170.13 g/mol
InChI Key: ZVXAFVCHEIPHDR-UHFFFAOYSA-N
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Description

“Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate” is a chemical compound with the CAS Number: 1188911-72-9 . It has a molecular weight of 170.13 and its IUPAC name is methyl 3,3,3-trifluoro-2,2-dimethylpropanoate . The compound is typically stored at ambient temperature .


Synthesis Analysis

The synthesis of this compound involves the reactions of fluoridation, hydrolysis, and acidification . The raw material used is 2,2-Dimethyl-malonic acid monomethyl ester . The overall yield of the synthesis process is approximately 49.6% . Factors such as time, temperature, the amount of SF4 on the fluoridation, and the amount of CH2Cl2 on the hydrolysis reaction were investigated .


Molecular Structure Analysis

The molecular formula of “Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate” is C6H9F3O2 . The average mass is 170.130 Da and the monoisotopic mass is 170.055466 Da .


Chemical Reactions Analysis

The behavior of “Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate” in cycloaddition and cyclocondensation reactions has been studied .


Physical And Chemical Properties Analysis

“Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate” is a liquid at room temperature . The density of the compound is predicted to be 1.153 g/cm3 .

Scientific Research Applications

Synthesis of Heteroarenes

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate has been utilized in the transition-metal-free decarboxylation of 3,3,3-trifluoro-2,2-dimethylpropanoic acid for preparing C(CF3)Me2-containing heteroarenes. This method does not require a transition-metal catalyst and has potential applications in drug discovery (Liu, Huang, Qing, & Xu, 2018). Similarly, the tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with this compound have been developed, offering an efficient synthesis pathway for CMe2CF3-containing heteroarenes (Shi, Liu, Wang, Huang, Qing, & Xu, 2018).

Synthesis of Chroman-4-ones

(NH4)2S2O8-mediated decarboxylative trifluoroalkylation of alkenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid has been described under metal-free conditions. This method synthesizes CMe2CF3-containing chroman-4-ones from simple chemical feedstocks, demonstrating its utility in the synthesis of CMe2CF3-derived TRPV1 precursors (Liu, Liu, Wu, Zhou, Ding, & Peng, 2020).

Synthesis of HDAC Inhibitors

This compound has been used in the synthesis and biological testing of compounds based on its structure modification as potential histone deacetylase inhibitors (HDACIs), showing promising activity against various cancer cell lines (El-Rayes, Gomaa, A, Fathalla, & Ali, 2019).

Application in Batteries

Alkyl 3,3,3-trifluoropropanoate, including methyl 3,3,3-trifluoropropanoate, has been used as an electrolyte additive in LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries. Its inclusion significantly enhances high-voltage performance, attributed to the formation of a thinner cathode/electrolyte interfacial film (Zheng, Huang, Pan, Wang, Fang, Ding, & Wu, 2017).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . The precautionary statements include P210, P280, and P303+P361+P353 .

properties

IUPAC Name

methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-5(2,4(10)11-3)6(7,8)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXAFVCHEIPHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704821
Record name Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

CAS RN

1188911-72-9
Record name Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction was carried out in two separate batches, employing 5 g of 3,3,3-trifluoro-2,2-dimethylpropionic acid in each batch. To a stirred solution of 3,3,3-trifluoro-2,2-dimethylpropionic acid (5 g, 32 mmol) in anhydrous dichloromethane (20 mL) at 0° C. (under an argon atmosphere), was added dropwise a solution of (trimethylsilyl)diazomethane (18 mL of a 2M solution in diethyl ether, 35 mmol) (gas evolution observed). The resulting yellow solution was allowed to warm to rt and stirred for a further 48 h. An additional 5 mL of 2M (trimethylsilyl)diazomethane solution (10 mmol) was added, and stirring continued for a further 5 h whereupon a further 6 mL of 2 M (trimethylsilyl)diazomethane solution (12 mmol) was added. After stirring for a further 15 h, the reaction mixture was concentrated in vacuo (keeping bath temperature below 30° C.). The resulting oil was redissolved in diethyl ether (200 mL), washed with saturated sodium hydrogencarbonate solution (100 mL), separated, and dried over MgSO4. Filtration followed by concentration in vacuo (keeping bath temperature below 30° C.) gave crude product. Crude product from both batches were combined to afford crude methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (7.69 g) as a yellow oil which was taken on without further purification. 1H NMR (300 MHz, CDCl3) δ 3.86 (s, 3H), 1.40 (s, 6H).
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5 g
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MW Rowbottom, R Faraoni, Q Chao… - Journal of medicinal …, 2012 - ACS Publications
The Ras/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in the regulation of cell growth, differentiation, and survival. Expression of …
Number of citations: 95 pubs.acs.org

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